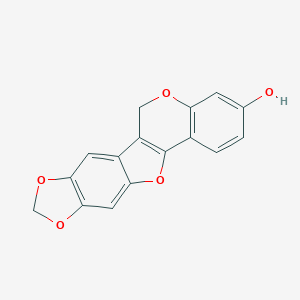

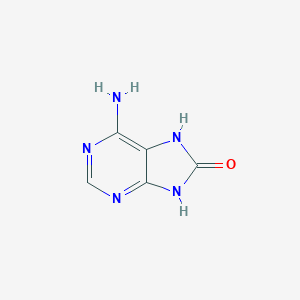

6-Isopropyloxy-2H-pyran-3(6H)-one

Descripción general

Descripción

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds : A new synthetic route for obtaining α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one, useful for preparing biologically active compounds, has been developed. This method features good selectivity, mild conditions, and employs recyclable catalysts, avoiding oxidizing agents (Gelmini et al., 2016).

Cascade Cyclization in Organic Synthesis : An efficient synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones is achieved through a cascade cyclization triggered by oxidative gold catalysis, demonstrating a rapid approach to constructing functionalized polycyclic systems (Zheng & Zhang, 2015).

Electrocatalytic Cascade Reactions : The electrocatalysis of salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one results in efficient formation of substituted 3-acetoacetylcoumarins, revealing a 'green' route to functionalized compounds with biomedical applications (Elinson et al., 2018).

Solid-State Luminescence : Highly-substituted 6-amino-2H-pyran-2-one derivatives, interesting for condensed biologically active compounds, exhibit solid-state luminescence properties (Karpov et al., 2020).

As Building Blocks in Heterocycles : 2H-Pyran-2-ones, with their electrophilic centers, are utilized as precursors in synthesizing various biologically important nucleuses and heterocycles, underlining their significant synthetic potential (Pratap & Ram, 2017).

Corrosion Inhibition : Pyran-2-one derivatives demonstrate significant corrosion inhibition performance on mild steel in acidic media, important for industrial applications (El Hattak et al., 2021).

Amine-Catalyzed Asymmetric Synthesis : The asymmetric annulations of β'-acetoxy allenoates with either 3-oxo-nitriles or pyrazolones, catalyzed by a specific catalyst, lead to the construction of 4H-pyrans with high yields and enantioselectivity (Ni & Tong, 2016).

Antioxidant Activity : Novel pyran-2-one derivatives synthesized show significant antioxidant activity, dependent on their substituents, highlighting potential biomedical applications (Saher et al., 2018).

Crystal Structure Analysis : Structural analysis of certain pyran derivatives, such as [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, contributes to understanding their conformation and potential applications (Zukerman-Schpector et al., 2015).

Electrocatalytic Synthesis : Electrocatalytic synthesis techniques are employed for creating complex structures like spiro[furo[3,2-c]pyran-2,5′-pyrimidines], illustrating a green and efficient synthesis route with potential medical applications (Ryzhkova et al., 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves speculating on potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

Propiedades

IUPAC Name |

2-propan-2-yloxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBVYDFJCWOWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441983 | |

| Record name | AGN-PC-0N7053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropyloxy-2H-pyran-3(6H)-one | |

CAS RN |

71443-27-1 | |

| Record name | AGN-PC-0N7053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

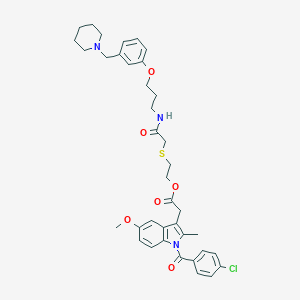

![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)

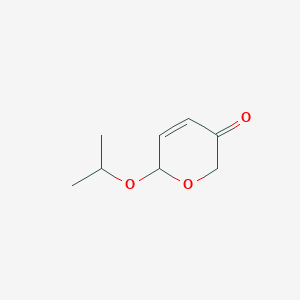

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)

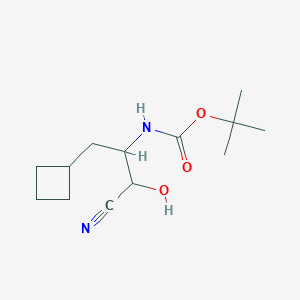

![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)